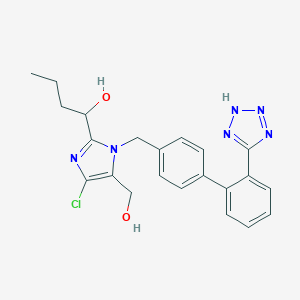

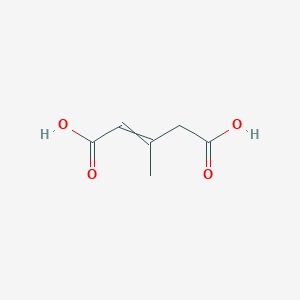

3-Methylglutaconsäure

Übersicht

Beschreibung

3-Methylglutaconsäure ist eine Dicarbonsäure mit der chemischen Formel C6H8O4. Sie ist ein Zwischenprodukt im mitochondrialen Leucin-Katabolismusweg und ist auch am Mevalonat-Shunt beteiligt, einem Weg, der den Isoprenoid-Stoffwechsel mit dem mitochondrialen Acetyl-CoA-Stoffwechsel verbindet . Diese Verbindung ist dafür bekannt, sich im Urin von Personen mit bestimmten Stoffwechselstörungen, insbesondere this compound-Urien, anzureichern .

Wissenschaftliche Forschungsanwendungen

3-Methylglutaconsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Sie wird als Zwischenprodukt in Stoffwechselwegen und für ihre Rolle in verschiedenen biochemischen Reaktionen untersucht.

Biologie: Die Forschung konzentriert sich auf ihre Anreicherung bei Stoffwechselstörungen und ihre Rolle in der mitochondrialen Funktion.

Industrie: Obwohl sie in der Industrie nicht weit verbreitet ist, könnten ihre Derivate und verwandten Verbindungen Anwendungen in der biochemischen Forschung und Diagnostik haben.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet ihre Rolle als Zwischenprodukt im Leucin-Katabolismusweg und im Mevalonat-Shunt . Sie wird durch enzymatische Reaktionen, hauptsächlich unter Beteiligung der 3-Methylglutaconyl-CoA-Hydratase, in andere Metaboliten umgewandelt. Dieses Enzym katalysiert die Hydratisierung von 3-Methylglutaconyl-CoA zu 3-Hydroxy-3-Methylglutaryl-CoA, das in den Mitochondrien weiter verstoffwechselt wird .

Ähnliche Verbindungen:

Glutaconsäure: Eine weitere Dicarbonsäure, die an Stoffwechselwegen beteiligt ist.

3-Methylglutarsäure: Eine verwandte Verbindung, die sich auch bei bestimmten Stoffwechselstörungen ansammelt.

3-Hydroxy-3-Methylglutaryl-CoA: Ein Zwischenprodukt im gleichen Stoffwechselweg.

Eindeutigkeit: this compound ist einzigartig aufgrund ihrer spezifischen Rolle im Leucin-Katabolismusweg und ihrer Anreicherung bei bestimmten Stoffwechselstörungen. Ihr Vorkommen im Urin ist ein wichtiger diagnostischer Marker für this compound-Urien und unterscheidet sie von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

3-Methylglutaconic acid (3-MGA), also known as (E)-3-methylpent-2-enedioic acid, is a metabolite in the leucine degradative pathway . Its primary target is the enzyme 3-methylglutaconyl-CoA hydratase (3-MGH) , which plays a crucial role in the catabolism of leucine, an essential amino acid .

Mode of Action

3-MGA interacts with its target, 3-MGH, in the metabolic pathway of leucine . The enzyme 3-MGH catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) . When this conversion is disturbed, 3-MGA accumulates .

Biochemical Pathways

3-MGA is an intermediate of the mitochondrial leucine catabolism . In the metabolic pathway of leucine, 3-MGA, 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) accumulate when the conversion of 3-methylglutaconyl-coenzyme A (CoA) to HMG-CoA by the enzyme 3-MGH is disturbed . This is the underlying cause in 3-MGA-uria type I . Notably, subtypes II–V affect mitochondrial function through different pathomechanisms .

Pharmacokinetics

It is known that 3-mga accumulates in patients with a deficiency of 3-mgh . In healthy individuals, 3-MGA is found only in traces in the urine. In patients with 3-MGA-uria, concentrations can intermittently rise above 1,000 mmol/mol creatinine .

Result of Action

The accumulation of 3-MGA leads to a condition known as 3-Methylglutaconic aciduria (MGA), a metabolic disorder that affects the body’s ability to produce energy in the mitochondria . This results in increased levels of 3-MGA in the urine, a characteristic marker of the condition . Chronic high levels of 3-MGA are associated with at least five inborn errors of metabolism .

Action Environment

The action of 3-MGA is influenced by the mitochondrial environment, as it is an intermediate of the mitochondrial leucine catabolism . Mitochondrial dysfunction can lead to elevated urinary excretion of 3-MGA

Safety and Hazards

Zukünftige Richtungen

Over the past twenty-five years, a growing number of distinct syndromes/mutations associated with compromised mitochondrial function have been identified that share a common feature: urinary excretion of 3-Methylglutaconic acid . If experimentally confirmed, a new pathway provides an explanation for the occurrence of 3-MGA in multiple disorders associated with compromised mitochondrial function .

Biochemische Analyse

Biochemical Properties

In the leucine degradation pathway, carboxylation of 3-methylcrotonyl CoA leads to the formation of 3-methylglutaconyl CoA . 3-Methylglutaconyl CoA hydratase then converts this metabolite to 3-hydroxy-3-methylglutaryl CoA (HMG CoA) . In primary 3-methylglutaconic aciduria, mutations in the hydratase are directly responsible for the accumulation of 3-methylglutaconic acid .

Cellular Effects

The presence of 3-methylglutaconic acid in cells is indicative of nuclear coded respiratory chain disorders . It is associated with various organ involvement and mostly progressive neurological impairment in combination with biochemical features of dysfunctional oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of 3-methylglutaconic acid involves its conversion from 3-methylglutaconyl CoA by 3-methylglutaconyl CoA hydratase . In conditions of compromised mitochondrial function, 3-methylglutaconyl CoA is converted into 3-methylglutaconic acid, which appears in urine .

Temporal Effects in Laboratory Settings

The presence of 3-methylglutaconic acid is a biochemical marker for nuclear coded respiratory chain disorders .

Metabolic Pathways

3-Methylglutaconic acid is involved in the leucine degradation pathway . It is formed from 3-methylcrotonyl CoA through the action of 3-methylglutaconyl CoA hydratase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Methylglutaconsäure beinhaltet typischerweise die Reaktion von 3-Methylglutaconyl-CoA mit Wasser, katalysiert durch das Enzym 3-Methylglutaconyl-CoA-Hydratase . Diese Reaktion findet unter physiologischen Bedingungen innerhalb der Mitochondrien statt.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound sind nicht gut dokumentiert, wahrscheinlich aufgrund ihres primären Auftretens als Stoffwechselzwischenprodukt und nicht als kommerziell hergestelltes Produkt. Sie kann im Labor mit Standardmethoden der organischen Synthese unter Verwendung der geeigneten Vorläufer und Katalysatoren synthetisiert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Methylglutaconsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann zu verschiedenen Produkten oxidiert werden, je nach den verwendeten Bedingungen und Reagenzien.

Reduktion: Reduktionsreaktionen können sie in andere verwandte Verbindungen umwandeln.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Die Bedingungen variieren je nach der spezifischen Substitutionsreaktion, aber typische Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder anderen reduzierten Formen der Verbindung führen kann.

Vergleich Mit ähnlichen Verbindungen

Glutaconic Acid: Another dicarboxylic acid involved in metabolic pathways.

3-Methylglutaric Acid: A related compound that also accumulates in certain metabolic disorders.

3-Hydroxy-3-Methylglutaryl-CoA: An intermediate in the same metabolic pathway.

Uniqueness: 3-Methylglutaconic acid is unique due to its specific role in the leucine catabolism pathway and its accumulation in certain metabolic disorders. Its presence in urine is a key diagnostic marker for 3-methylglutaconic acidurias, distinguishing it from other similar compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-Methylglutaconic acid can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3-Methylbutanal", "Ethyl acetoacetate", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 3-Methylbutanal and Ethyl acetoacetate in the presence of Sodium hydroxide to form 3-Methyl-4-oxohexanoic acid.", "Step 2: Reduction of 3-Methyl-4-oxohexanoic acid with Sodium borohydride to form 3-Methyl-4-hydroxyhexanoic acid.", "Step 3: Acidification of 3-Methyl-4-hydroxyhexanoic acid with Hydrochloric acid to form 3-Methylglutaconic acid." ] } | |

CAS-Nummer |

5746-90-7 |

Molekularformel |

C6H8O4 |

Molekulargewicht |

144.12 g/mol |

IUPAC-Name |

3-methylpent-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |

InChI-Schlüssel |

WKRBKYFIJPGYQC-UHFFFAOYSA-N |

Isomerische SMILES |

C/C(=C\C(=O)O)/CC(=O)O |

SMILES |

CC(=CC(=O)O)CC(=O)O |

Kanonische SMILES |

CC(=CC(=O)O)CC(=O)O |

| 5746-90-7 | |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Synonyme |

3-Methyl-2-pentenedioic Acid; 3-Methyl-glutaconic Acid; NSC 249232; β-Methylglutaconic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

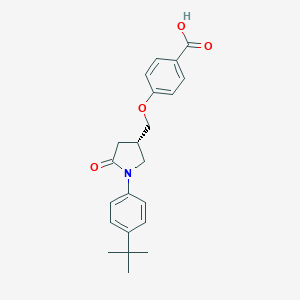

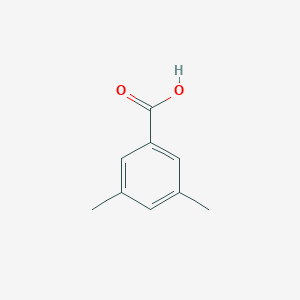

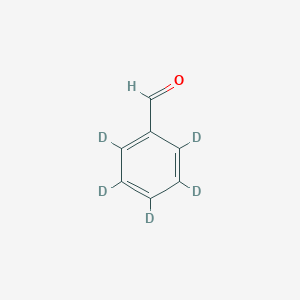

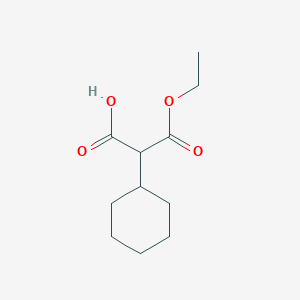

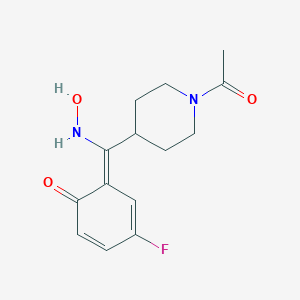

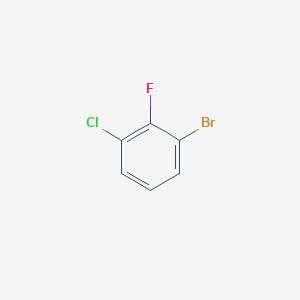

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)